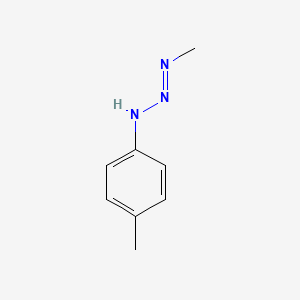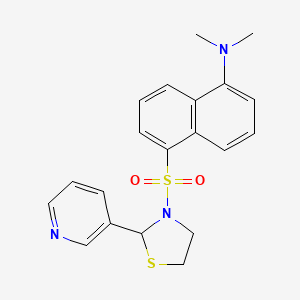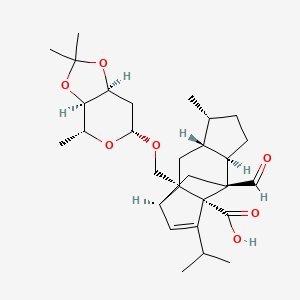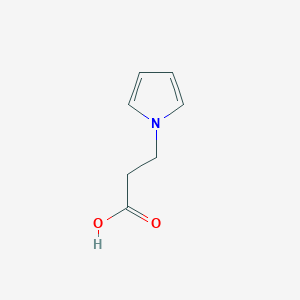
1-メチル-3-p-トリル-トリアゼン
概要
説明
1-Methyl-3-p-tolyltriazene (MTPT) is a synthetic chemical compound that has been studied for its potential applications in the scientific research community. It is an organic compound, meaning that it is composed of carbon, hydrogen, and nitrogen atoms, and is highly reactive. MTPT is a colorless solid that has a melting point of 79°C and is soluble in organic solvents and water. It can be synthesized from 1-methyl-3-p-tolylthiohydrazine and sodium azide, and is used in a variety of scientific research applications.
科学的研究の応用
ガスクロマトグラフィーにおけるメチル化剤
“1-メチル-3-p-トリル-トリアゼン” は、ガスクロマトグラフィーによるヒップル酸およびo-、m-、およびp-メチルヒップル酸の同時定量中のメチル化に使用されています {svg_1} {svg_2} {svg_3}. このアプリケーションは、これらの酸の同定と定量を支援する分析化学において特に役立ちます。
カルボキシル基の固相メチルエステル化
さまざまなシアル化オリゴ糖のカルボキシル基の固相メチルエステル化のための迅速かつ定量的な方法が確立されました。 この方法は、一般的な固体支持体に固定化されたオリゴ糖の容易な誘導体化のために、トリアゼン誘導体である3-メチル-1-p-トリル-トリアゼンを用いました {svg_4}.
単分子分解研究
“1-メチル-3-p-トリル-トリアゼン”の単分子分解の速度論と機構が研究されました {svg_5}. ΔSのほぼゼロの値は、互変異性体におけるN-N結合の最小限の伸長を伴う遷移状態を示唆しています。 分解の活性化エネルギー(Ea = 29.2 kcal / mol)とΔSは、アゾアリールアルカン(Ar-N = N-R)のものと非常によく似ており、類似の分解機構を示唆しています {svg_6}.
熱分解研究
“1-メチル-3-p-トリル-トリアゼン”の無極性炭化水素溶媒中での熱分解は、1次反応に従います {svg_7}. メチルラジカルの生成は明確に実証されました。 さらに、モノアルキルトリアゼンの熱分解のCIDNP研究により、非共役互変異性体Bのホモリシスから生じると推定されるアミノラジカル対(ArNH R)の生成が示されています {svg_8}.
生物学的特性
アルキルアリールトリアゼン(Ar-N = N-NHR)は広く研究されており、その合成、互変異性、分解、および生物学的特性は最近レビューされました {svg_9}. これらのモノアルキルトリアゼンは、A型とB型の互変異性体の混合物として存在します {svg_10}.
プロトン移動研究
非プロトン性溶媒中での3-アルキル-1-アリールトリアゼンの安息香酸触媒分解の速度論が研究されました {svg_11}. 分解中にArNH2、N2、およびアルキルフラグメントからの生成物が生成されるため、プロトン移動とアルキルカチオンの脱離が同期して速度決定段階であることが示唆されています {svg_12}.
作用機序
Target of Action
1-Methyl-3-p-tolyltriazene is primarily used as a methylation agent . Its primary targets are carboxy groups of various sialylated oligosaccharides . These targets play a crucial role in biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Mode of Action
The compound interacts with its targets through a process known as methylation . Methylation involves the addition of a methyl group to the carboxy groups of sialylated oligosaccharides . This results in the formation of methyl esters, altering the properties of the original compounds .
Biochemical Pathways
The methylation process affects various biochemical pathways. By modifying the properties of sialylated oligosaccharides, 1-Methyl-3-p-tolyltriazene can influence the behavior of these molecules in biological systems . The downstream effects of these changes can vary widely, depending on the specific roles of the modified oligosaccharides.
Pharmacokinetics
Its solubility in ether suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 1-Methyl-3-p-tolyltriazene’s action are primarily related to its role as a methylation agent . By methylating sialylated oligosaccharides, it can alter their interactions with other molecules and potentially influence cellular processes in which these oligosaccharides are involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-3-p-tolyltriazene. For instance, its stability may be affected by exposure to air . Therefore, it is recommended to store the compound under inert gas . Additionally, the compound’s efficacy as a methylation agent may be influenced by the pH and temperature of its environment.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Methyl-3-p-tolyltriazene plays a significant role in biochemical reactions, primarily as a methylating agent. It is known to interact with various biomolecules, including enzymes and proteins. One of the key interactions involves the methylation of carboxy groups in oligosaccharides, which is facilitated by the compound’s ability to transfer a methyl group to the target molecule . This interaction is crucial for the derivatization of oligosaccharides, enabling their analysis through techniques such as gas chromatography.
Cellular Effects
The effects of 1-Methyl-3-p-tolyltriazene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s methylating activity can lead to modifications in DNA and RNA, thereby affecting gene expression . Additionally, its interaction with cellular proteins can alter their function, impacting various metabolic pathways and cellular processes.
Molecular Mechanism
At the molecular level, 1-Methyl-3-p-tolyltriazene exerts its effects through the transfer of a methyl group to target biomolecules. This methylation process involves the formation of a covalent bond between the methyl group of the compound and the target molecule, such as a carboxy group in oligosaccharides . The compound’s structure, with a double bond between nitrogen atoms and a methyl group attached to the triazene unit, facilitates this interaction. The resulting methylated product can then undergo further biochemical reactions or be analyzed using various analytical techniques.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-p-tolyltriazene can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-p-tolyltriazene vary with different dosages in animal models. At lower doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse impacts on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-Methyl-3-p-tolyltriazene is involved in several metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of 1-Methyl-3-p-tolyltriazene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand these dynamics in the context of its biochemical applications.
Subcellular Localization
1-Methyl-3-p-tolyltriazene exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in biochemical reactions and cellular processes.
特性
IUPAC Name |
4-methyl-N-(methyldiazenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJVDGPCGXBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066680 | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21124-13-0 | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-tolyltriazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-p-tolyltriazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Methyl-3-p-tolyltriazene highlighted in the provided research?
A1: The research primarily focuses on the use of 1-Methyl-3-p-tolyltriazene as a reagent for esterification reactions. Specifically, [] demonstrated its effectiveness in converting carboxylic acids to their corresponding methyl esters.
Q2: Are there any potential safety concerns associated with using 1-Methyl-3-p-tolyltriazene?
A2: While the research primarily focuses on the synthetic application of 1-Methyl-3-p-tolyltriazene, one study mentions a significant safety concern. [] explicitly labels 1-Methyl-3-p-tolyltriazene as a "potential explosive." This highlights the importance of handling this compound with extreme caution and adhering to appropriate safety protocols in a laboratory setting.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)
![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)



![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)


![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)




